molecular formula C17H24N2O3 B7155781 N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide

N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide

Cat. No.: B7155781
M. Wt: 304.4 g/mol
InChI Key: JVFAQBVYIULHGO-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a benzyl group, and a hydroxy-methylpentanamide side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name

N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-12(2)15(20)16(21)18-14-9-10-19(17(14)22)11-13-7-5-4-6-8-13/h4-8,12,14-15,20H,3,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFAQBVYIULHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CCN(C1=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzylamine derivative with a suitable keto acid, followed by cyclization to form the pyrrolidinone ring. The hydroxy-methylpentanamide side chain is then introduced through a series of functional group transformations, including oxidation and amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. For example, the use of transition-metal catalysts can enhance the efficiency of the cyclization step, while enzymatic methods may be employed for selective functional group modifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The carbonyl groups in the pyrrolidinone ring and the side chain can be reduced to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in the corresponding alcohols.

Scientific Research Applications

N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide exerts its effects involves its interaction with specific molecular targets. The benzyl group and the pyrrolidinone ring are key structural features that enable binding to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The hydroxy-methylpentanamide side chain may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-hydroxyacetamide
  • N-(1-benzyl-2-oxopyrrolidin-3-yl)prop-2-enamide

Uniqueness

N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide is unique due to its specific combination of functional groups and structural features. The presence of both a hydroxy group and a methylpentanamide side chain distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

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